2-(4-Aminoanilino)-5-nitrobenzoic acid
Description
2-(4-Aminoanilino)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 4-aminoanilino group at the 2-position. The molecular formula is C₁₃H₁₂N₃O₄, with a molecular weight of 298.26 g/mol. This compound is of interest in pharmaceutical and materials chemistry due to its functional groups, which allow for hydrogen bonding, acidity modulation, and further derivatization .
Properties
CAS No. |
63594-71-8 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-(4-aminoanilino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C13H11N3O4/c14-8-1-3-9(4-2-8)15-12-6-5-10(16(19)20)7-11(12)13(17)18/h1-7,15H,14H2,(H,17,18) |
InChI Key |
ANTBYPKPVHTNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Core
Sulfonic Acid Derivatives
- 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid (C₁₂H₁₁N₃O₅S, MW 309.30 g/mol): Replaces the carboxylic acid group with a sulfonic acid (-SO₃H). The sulfonic acid group increases acidity (pKa ~1–2) and water solubility compared to the carboxylic acid analog (pKa ~2–3). Applications: Primarily used in dye synthesis and as a surfactant due to its high polarity .
Cyclic Amine Substituents
- 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS 19555-48-7): Substitutes the aminoanilino group with pyrrolidine. The cyclic amine enhances lipophilicity, improving membrane permeability. Demonstrated inhibitory activity against bacterial enzymes in the MEP pathway .
- 5-Nitro-2-(piperidin-1-yl)benzoic acid (CAS 42106-50-3):
Halogenated Derivatives
- 2-((4-Chlorophenyl)amino)-5-nitrobenzoic acid (CAS 61767-78-0): Replaces the 4-amino group with chlorine. The electron-withdrawing chlorine increases the carboxylic acid’s acidity (pKa ~2.5). Potential applications in antimicrobial agents due to halogen-enhanced reactivity .
Ether and Amide Derivatives
- 2-(4-Ethoxyanilino)-5-nitrobenzoic acid (C₁₅H₁₄N₂O₅, MW 314.29 g/mol): Ethoxy group (-OCH₂CH₃) replaces the amino group. Reduced hydrogen-bonding capacity compared to the parent compound, leading to lower aqueous solubility. Explored in polymer chemistry for its thermal stability .
- 2-(Butyramido)-5-nitrobenzoic acid :
Physicochemical Properties
| Property | 2-(4-Aminoanilino)-5-nitrobenzoic Acid | Sulfonic Acid Analog | Chlorophenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 298.26 | 309.30 | 307.71 |
| Solubility in Water | Moderate (~10 mg/mL) | High (>50 mg/mL) | Low (<5 mg/mL) |
| pKa (Carboxylic Acid) | ~2.8 | N/A (SO₃H pKa ~1.2) | ~2.5 |
| LogP | 1.5 | -0.8 | 2.3 |
Key Research Findings
Antifungal Activity : Derivatives like the pyrazolyl-substituted analog () show superior activity (78 mm inhibition zone) compared to the parent compound, likely due to enhanced hydrophobic interactions with fungal cell membranes .
Chemosensing Applications : Amide derivatives (e.g., butyramido) demonstrate utility in colorimetric sensors, leveraging nitro and amide groups for selective ion binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
